

# Trioctylmethylammonium Chloride: A Comparative Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Trioctylmethylammonium chloride*

Cat. No.: *B128994*

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An in-depth comparison of **trioctylmethylammonium chloride** (TOMAC), commercially known as Aliquat 336, against other widely used quaternary ammonium salts (QAS), providing researchers, scientists, and drug development professionals with a data-driven guide to selecting the optimal compound for their specific applications.

**Trioctylmethylammonium chloride** stands as a versatile and highly effective quaternary ammonium salt, distinguished by its three long octyl chains and a methyl group attached to a central nitrogen atom. This unique structure imparts significant lipophilicity, making it an exceptional phase transfer catalyst. However, its utility extends to other applications, including as a surfactant and in metal extraction. This guide provides a comprehensive comparison of TOMAC with other common QAS, such as tetrabutylammonium bromide (TBAB), benzalkonium chloride (BAC), cetylpyridinium chloride (CPC), and didecyldimethylammonium chloride (DDAC), focusing on their performance in various applications, supported by experimental data and detailed protocols.

## Physicochemical Properties

The performance of a quaternary ammonium salt is intrinsically linked to its physicochemical properties. The length of the alkyl chains, the nature of the counter-ion, and the overall molecular structure dictate its solubility, lipophilicity, and, consequently, its efficacy in different systems.

| Property            | Trioctylmethyammonium Chloride (Aliquat 336) | Tetrabutylammonium Bromide (TBAB)   | Benzalkonium Chloride (BAC)                          | Cetylpyridinium Chloride (CPC)      | Didecylidimethylammonium Chloride (DDAC) |
|---------------------|--|-------------------------------------|--|-------------------------------------|--|
| Molecular Formula   | C <sub>25</sub> H <sub>54</sub> ClN          | C <sub>16</sub> H <sub>36</sub> BrN | C <sub>21</sub> H <sub>38</sub> NCl (representative) | C <sub>21</sub> H <sub>38</sub> NCl | C <sub>22</sub> H <sub>48</sub> NCl      |
| Molecular Weight    | 404.16 g/mol                                 | 322.37 g/mol                        | ~340 g/mol (average)                                 | 339.99 g/mol                        | 362.08 g/mol                             |
| Appearance          | Colorless to yellow viscous liquid           | White crystalline solid             | White or yellowish-white powder                      | White powder                        | Colorless to pale yellow liquid          |
| Solubility in Water | Limited                                      | Soluble                             | Soluble  | Soluble                             | Soluble                                  |
| Lipophilicity       | Very High                                    | Moderate                            | High   | High                                | High                                     |

## Performance as a Phase Transfer Catalyst

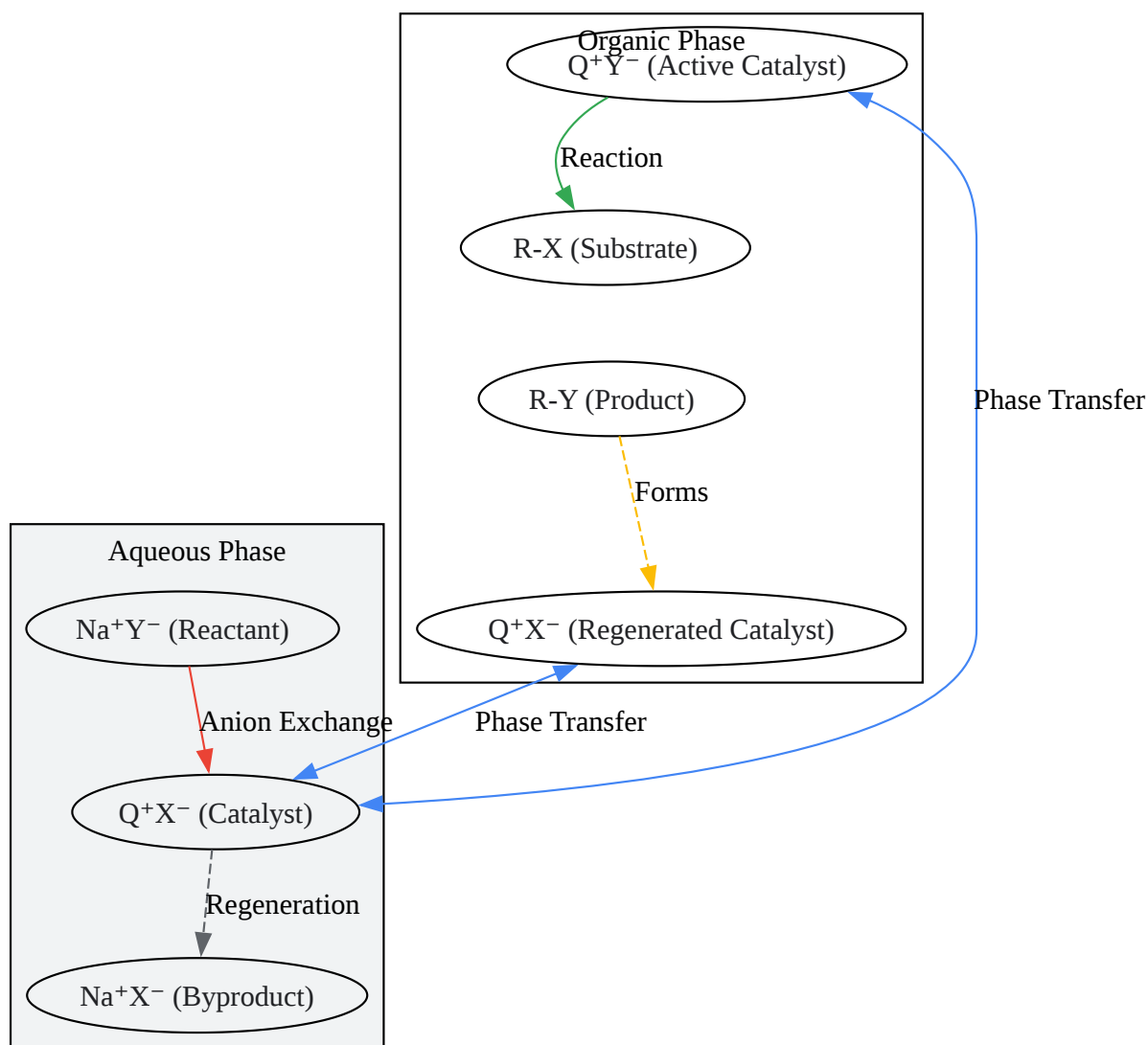
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases (e.g., aqueous and organic). The efficiency of a QAS as a PTC is largely dependent on its ability to transport anions from the aqueous phase to the organic phase.

**Trioctylmethyammonium chloride** (Aliquat 336) is a cornerstone catalyst in this field, renowned for its high efficiency in a wide range of reactions, including alkylations, nucleophilic substitutions, and oxidations.[1] Its high lipophilicity allows it to effectively solubilize anions in the organic phase, leading to accelerated reaction rates and higher yields under milder conditions.[2]

Comparative Performance in Butyl Benzoate Synthesis:

A study comparing the synthesis of butyl benzoate from sodium benzoate and butyl bromide demonstrated the superior performance of Aliquat 336 compared to TBAB.[3]

| Catalyst  | Conversion (%) |
|---|----------------|
| Aliquat 336   | 92             |
| Tetrabutylammonium Bromide (TBAB)   | 91             |
| Tetra Phenyl Phosphonium Bromide (TPPB)   | 96             |
| Reaction Conditions: 60°C, 1:1 molar ratio of sodium benzoate to butyl bromide, 0.001 mole of catalyst, toluene/water solvent system, 500 rpm agitation speed.[3] |                |



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## Antimicrobial Activity

Quaternary ammonium salts are widely utilized as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes. Their cationic headgroup interacts with the negatively charged components of the bacterial cell wall, leading to membrane disorganization

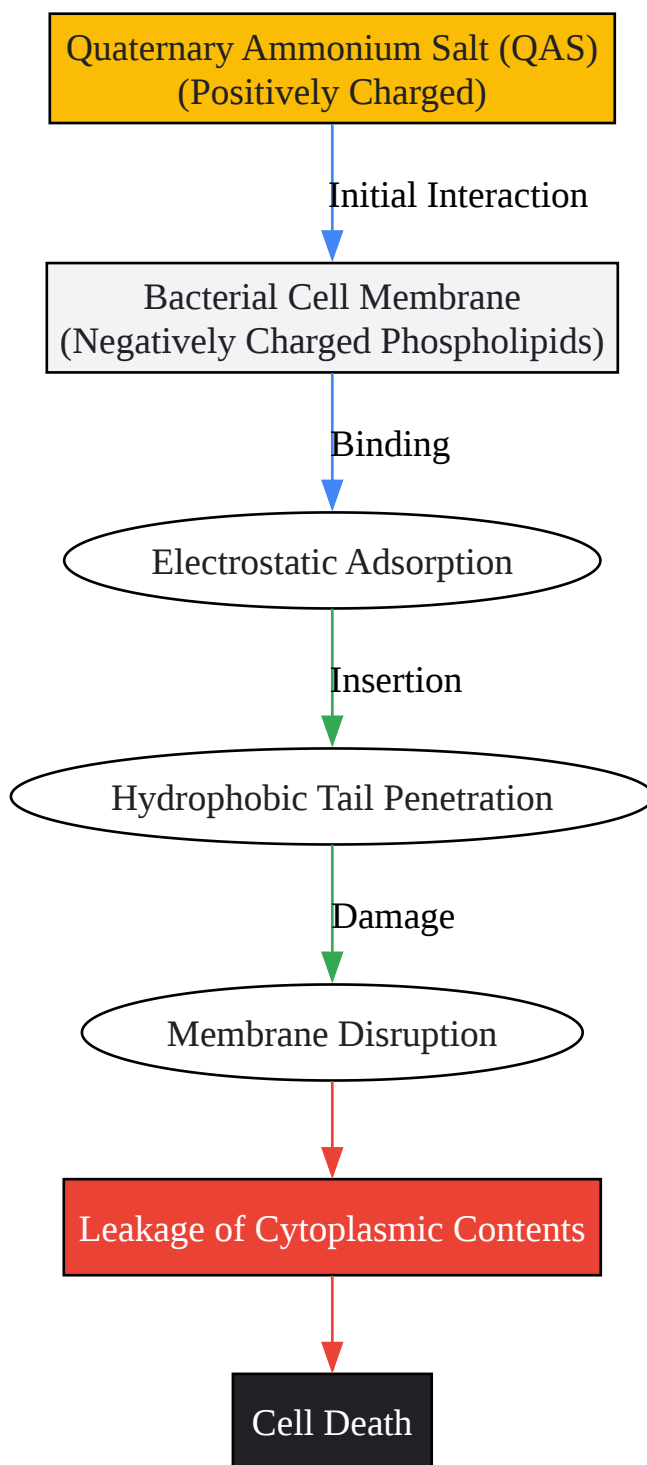
and leakage of intracellular contents.[4] The length of the alkyl chains plays a crucial role in their antimicrobial efficacy, with longer chains generally exhibiting greater activity.[5][6]

While specific Minimum Inhibitory Concentration (MIC) data for **trioctylmethyammonium chloride** against a broad range of microbes is not readily available in comparative studies, the structure-activity relationship suggests it would possess significant antimicrobial properties due to its long octyl chains.

Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL):

The following table presents typical MIC values for other common QAS against representative Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

| Quaternary Ammonium Salt                | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
|---|----------------------------------|---------------------------------------|
| Benzalkonium Chloride (BAC)             | > 5 - 60                         | 0.5 - 75                              |
| Cetylpyridinium Chloride (CPC)          | 20                               | 20                                    |
| Didecyldimethylammonium Chloride (DDAC) | 800                              | 200                                   |



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## Toxicity Profile

A critical consideration in the selection of a QAS, particularly for applications in drug development and consumer products, is its toxicity. The following table summarizes acute oral

and dermal toxicity data for **trioctylmethylammonium chloride** and other QAS.

| Quaternary Ammonium Salt         | Oral LD <sub>50</sub> (rat, mg/kg) | Dermal LD <sub>50</sub> (rabbit, mg/kg) | Aquatic Toxicity (LC <sub>50</sub> )                              |
|----------------------------------|------------------------------------|---|---|
| Trioctylmethylammonium Chloride  | 223[7][8]                          | >2000[8]                                | Very toxic to aquatic life with long lasting effects[9][10]       |
| Tetrabutylammonium Bromide       | -                                  | -                                       | -   |
| Benzalkonium Chloride            | 280 - 305                          | 930                                     | -   |
| Cetylpyridinium Chloride         | -                                  | 7700                                    | LC <sub>50</sub> (rat, 4h inhalation) = 90 mg/m <sup>3</sup> [11] |
| Didecyldimethylammonium Chloride | 238 - 262                          | >1000                                   | -   |

Note: Data is compiled from various sources and should be used for comparative purposes only.

## Experimental Protocols

### Protocol for Evaluating Phase Transfer Catalyst Efficiency (Williamson Ether Synthesis)

This protocol outlines a general procedure for comparing the efficiency of different QAS in a Williamson ether synthesis reaction.

Materials:

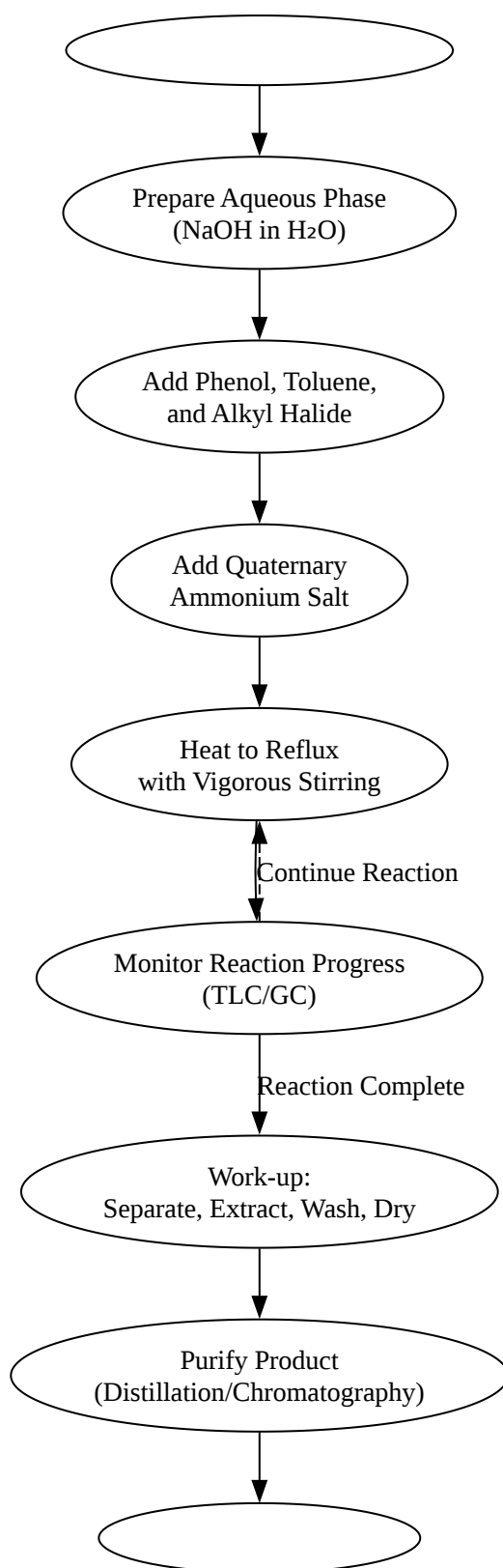
- Phenol (or other suitable alcohol)
- Alkyl halide (e.g., 1-bromobutane)

- Sodium hydroxide (NaOH)
- Quaternary ammonium salt (e.g., **Trioctylmethylammonium Chloride**, TBAB) (1-5 mol%)
- Organic solvent (e.g., toluene)
- Deionized water
- Standard laboratory glassware for reaction, extraction, and purification
- Magnetic stirrer with hotplate

Procedure:

- **Aqueous Phase Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in deionized water.
- **Addition of Reactants:** Add the phenol to the aqueous NaOH solution and stir until a homogenous solution is formed. Then, add the organic solvent and the alkyl halide.
- **Catalyst Addition:** Add the specified molar percentage of the quaternary ammonium salt to the reaction mixture.
- **Reaction:** Heat the mixture to a gentle reflux with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ).
- **Purification and Analysis:** Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography. Calculate the yield of the ether product.





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## Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a QAS against a specific microorganism.

### Materials:

- Quaternary ammonium salt stock solution
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Microbial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader (optional)
- Sterile pipettes and tips

### Procedure:

- **Prepare QAS Dilutions:** Perform serial two-fold dilutions of the QAS stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100  $\mu$ L.
- **Prepare Inoculum:** Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation:** Add 100  $\mu$ L of the diluted microbial suspension to each well containing the QAS dilutions. Include a positive control (broth + inoculum, no QAS) and a negative control (broth only).
- **Incubation:** Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** After incubation, the MIC is determined as the lowest concentration of the QAS at which there is no visible growth of the microorganism. This can be assessed

visually or by measuring the optical density at 600 nm.

## Conclusion

**Trioctylmethylammonium chloride** (Aliquat 336) is a highly effective phase transfer catalyst, often outperforming other QAS with shorter alkyl chains or lower lipophilicity. Its strong performance is attributed to its ability to efficiently transport anions into the organic phase. While its primary application lies in synthesis, its long alkyl chains suggest it also possesses potent antimicrobial properties, a characteristic of long-chain QAS. However, as with all QAS, its toxicity profile must be carefully considered for any given application. This guide provides the foundational data and experimental frameworks to enable researchers and drug development professionals to make informed decisions when selecting a quaternary ammonium salt for their specific needs.

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